![molecular formula C12H17NO3 B14308421 1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one CAS No. 110186-64-6](/img/structure/B14308421.png)
1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one is an organic compound with a complex structure that includes an aminoethoxy group, a phenyl ring, and a hydroxy-methylpropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-aminoethoxy)phenol with 2-hydroxy-2-methylpropan-1-one under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical probes.
Mecanismo De Acción
The mechanism by which 1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-(2-Aminoethoxy)phenol: Shares the aminoethoxy group but lacks the hydroxy-methylpropanone moiety.
2-Hydroxy-2-methylpropan-1-one: Contains the hydroxy-methylpropanone structure but lacks the phenyl and aminoethoxy groups.
Uniqueness: 1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
110186-64-6 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
1-[4-(2-aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C12H17NO3/c1-12(2,15)11(14)9-3-5-10(6-4-9)16-8-7-13/h3-6,15H,7-8,13H2,1-2H3 |
Clave InChI |
BWBCPEGXPXXCRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC=C(C=C1)OCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


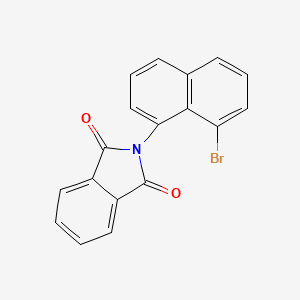
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
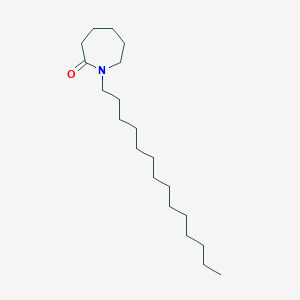

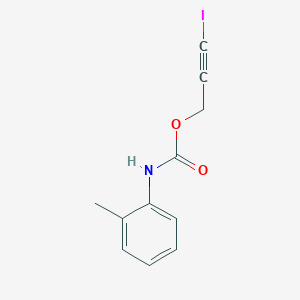

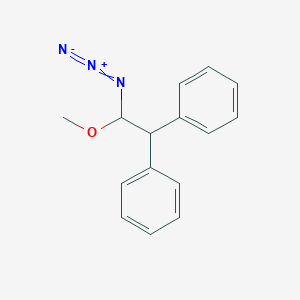
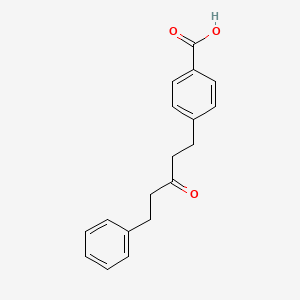
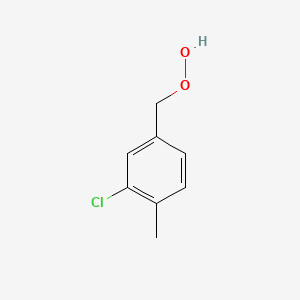

![Ethanol, 2-(1,4-dioxaspiro[4.5]dec-8-ylidene)-](/img/structure/B14308404.png)
![{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate](/img/structure/B14308409.png)
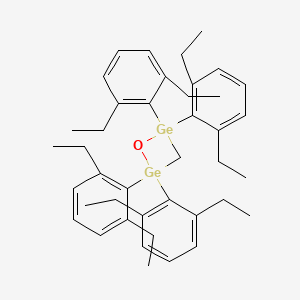
![1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14308412.png)
